2,2,2-Trifluoroethyl butyrate
Overview
Description
2,2,2-Trifluoroethyl butyrate is an organic compound with the chemical formula C6H9F3O2. It is a colorless liquid with a distinctive odor and is known for its solubility in ethanol, ether, and chloroform, but it is insoluble in water . This compound is commonly used as a solvent in organic synthesis, particularly for compounds with high polarity .
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for preparing this compound involves the esterification of butyric acid with 2,2,2-trifluoroethanol.
Transesterification Reaction: Another method involves the transesterification of butyric acid with 2,2,2-trifluoroethyl acetate.
Industrial Production Methods:
- The industrial production of this compound generally follows the esterification route due to its simplicity and cost-effectiveness. Large-scale production involves continuous flow reactors to maintain optimal reaction conditions and maximize yield .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, methanol as solvent.
Major Products Formed:
Oxidation: Trifluoroacetic acid, butyric acid derivatives.
Reduction: 2,2,2-Trifluoroethanol, butanol.
Substitution: Substituted esters.
Mechanism of Action
- Ultimately, the breakdown of FESs can lead to the formation of trifluoroacetic acid (TFA) and COF₂, which have environmental implications .
Mode of Action
Biochemical Pathways
Action Environment
Biochemical Analysis
Biochemical Properties
2,2,2-Trifluoroethyl butyrate plays a significant role in biochemical reactions, particularly in the field of enzymatic catalysis. It is known to interact with enzymes such as porcine pancreatic lipase, which catalyzes the transesterification of this compound . The interaction between this compound and lipase is crucial for the resolution of unsubstituted and N-alkyl substituted 2-amino-1-phenylethanols. Additionally, the kinetics of the reaction of hydroxyl radicals and chlorine atoms with this compound has been studied, highlighting its reactivity in different chemical environments .
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively documented. Its structural similarity to butyrate suggests potential influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Butyrate is known to affect microbial composition in the intestinal lumen and bacterial number, which may influence heat shock protein expression in gut tissues . By analogy, this compound may exhibit similar cellular effects, although specific studies are needed to confirm this.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It is known to participate in lipase-catalyzed reactions, where it acts as a substrate for the enzyme, leading to the formation of specific products . The compound’s reactivity with hydroxyl radicals and chlorine atoms also suggests its involvement in oxidative processes
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound over time are important factors to consider. Studies have shown that the compound can undergo transesterification reactions catalyzed by lipase, indicating its stability under specific conditions Detailed information on its long-term effects on cellular function in in vitro or in vivo studies is limited
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Its structural analog, butyrate, has been shown to have dose-related effects on microbial composition and nutrient digestibility in the gastrointestinal tract It is reasonable to hypothesize that this compound may exhibit similar dosage-dependent effects, including potential toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its enzymatic interactions. The compound is known to participate in lipase-catalyzed reactions, leading to the formation of specific products . Additionally, its reactivity with hydroxyl radicals and chlorine atoms suggests its involvement in oxidative metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Its structural similarity to butyrate suggests that it may be transported and distributed in a similar manner. Butyrate is known to be absorbed by colonocytes and rapidly metabolized in the gut wall and liver . It is plausible that this compound follows a similar transport and distribution pattern, although specific studies are needed to confirm this.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not extensively studied. Its involvement in lipase-catalyzed reactions suggests that it may be localized in cellular compartments where these enzymes are active
Scientific Research Applications
2,2,2-Trifluoroethyl butyrate has several applications in scientific research:
Comparison with Similar Compounds
2,2,2-Trifluoroethyl butyrate can be compared with other similar compounds such as:
2,2,2-Trifluoroethyl acetate: Similar in structure but with an acetate group instead of a butyrate group. It has different reactivity and applications.
2,2,2-Trifluoroethyl propionate: Another similar compound with a propionate group, used in different synthetic applications.
2,2,2-Trifluoroethyl formate: Contains a formate group and is used in different chemical reactions compared to the butyrate ester.
Uniqueness:
Properties
IUPAC Name |
2,2,2-trifluoroethyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXWRCYOMLUJRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190591 | |
Record name | 2,2,2-Trifluoroethyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371-27-7 | |
Record name | 2,2,2-Trifluoroethyl butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=371-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trifluoroethyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-Trifluoroethyl Butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,2,2-Trifluoroethyl butyrate in lipase-catalyzed transesterification reactions?
A1: this compound serves as an acyl donor in lipase-catalyzed transesterification reactions. [, , , ] This means it provides the butyryl group (CH3CH2CH2CO) to another molecule, typically an alcohol, in a reaction facilitated by the enzyme lipase. This process is particularly useful for resolving racemic mixtures of alcohols, meaning separating the two mirror-image forms (enantiomers) of the alcohol molecule.
Q2: Can temperature impact the enantioselectivity of lipase-catalyzed transesterifications with this compound?
A3: Yes, temperature can influence both the reaction rate and enantioselectivity of transesterifications involving this compound. [, ] While the specific relationship between temperature and selectivity requires further investigation for this compound, these studies highlight the importance of temperature control in optimizing enzymatic reactions for desired enantiomeric purity.
Q3: Has this compound been explored in battery applications?
A4: Yes, this compound has been investigated as a potential co-solvent in lithium-ion battery electrolytes. [, ] Researchers are particularly interested in its potential to improve the performance of these batteries over a wide range of operating temperatures, potentially enhancing their safety characteristics.
Q4: How does this compound contribute to the synthesis of myo-inositol phosphates?
A5: this compound plays a crucial role in the regioselective and enantioselective synthesis of myo-inositol phosphates. [] In the presence of porcine pancreatic lipase, it selectively acylates the hydroxyl group at the C-5 position of racemic 1,2-O-Cyclohexylidene-myo-inositol. This specific acylation allows for further chemical modifications, ultimately leading to the synthesis of important molecules like myo-inositol 1,4,6-trisphosphate and myo-inositol 1,4,5,6-tetrakisphosphate.
Q5: What is known about the atmospheric degradation of this compound?
A6: Studies have investigated the tropospheric degradation of this compound, focusing on its reaction kinetics with hydroxyl radicals (OH) and chlorine atoms (Cl) at 298 K. [, ] These reactions are essential for understanding the compound's fate in the atmosphere and its potential environmental impact.
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